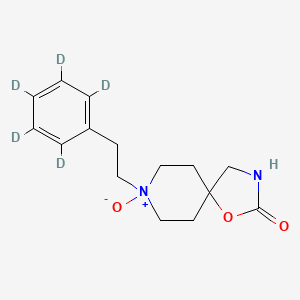
(R)-2-(Tetrahydropyranyloxy)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Tetrahydropyranyloxy)propionic acid is an organic compound that features a tetrahydropyranyl (THP) protecting group attached to a propionic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ®-2-(Tetrahydropyranyloxy)propionic acid typically involves the protection of the hydroxyl group of ®-2-hydroxypropionic acid (lactic acid) with a tetrahydropyranyl group. This can be achieved through the reaction of ®-2-hydroxypropionic acid with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tetrahydropyranyl ether.
Industrial Production Methods
While specific industrial production methods for ®-2-(Tetrahydropyranyloxy)propionic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Tetrahydropyranyloxy)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tetrahydropyranyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic conditions can facilitate the removal of the tetrahydropyranyl group, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
®-2-(Tetrahydropyranyloxy)propionic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the field of asymmetric synthesis.
Biology: The compound can be used in the preparation of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It may be involved in the synthesis of drug candidates or active pharmaceutical ingredients (APIs).
Industry: The compound’s derivatives can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-(Tetrahydropyranyloxy)propionic acid involves its role as a protecting group in organic synthesis. The tetrahydropyranyl group protects the hydroxyl group from unwanted reactions, allowing for selective transformations at other functional sites. The protecting group can be removed under acidic conditions, revealing the free hydroxyl group for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(Methoxymethoxy)propionic acid: Similar in structure but with a methoxymethyl protecting group instead of a tetrahydropyranyl group.
®-2-(Benzyloxy)propionic acid: Features a benzyloxy protecting group, offering different reactivity and stability profiles.
Uniqueness
®-2-(Tetrahydropyranyloxy)propionic acid is unique due to the stability and ease of removal of the tetrahydropyranyl protecting group. This makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules where selective protection and deprotection are crucial.
Propiedades
Fórmula molecular |
C8H14O4 |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
(2R)-2-(oxan-2-yloxy)propanoic acid |
InChI |
InChI=1S/C8H14O4/c1-6(8(9)10)12-7-4-2-3-5-11-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7?/m1/s1 |
Clave InChI |
CEFRORNCZFPJCT-ULUSZKPHSA-N |
SMILES isomérico |
C[C@H](C(=O)O)OC1CCCCO1 |
SMILES canónico |
CC(C(=O)O)OC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




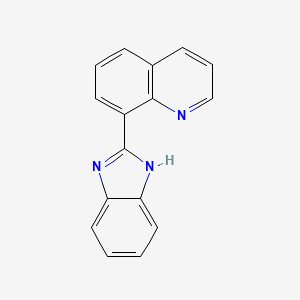
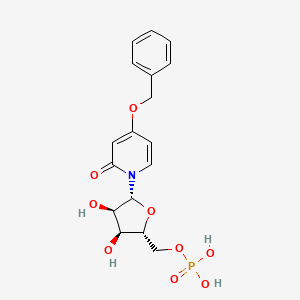
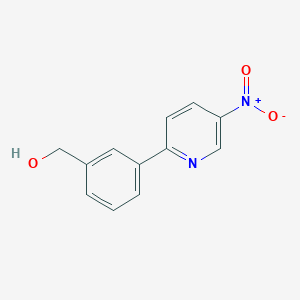
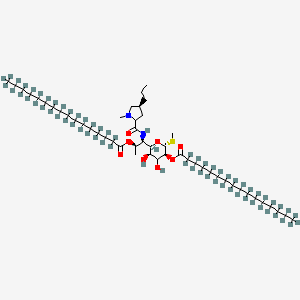
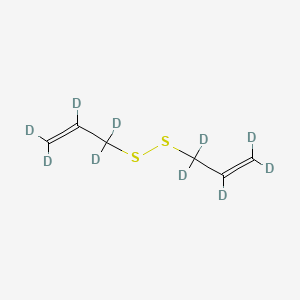
![endo-3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13846586.png)
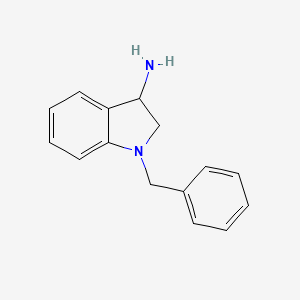
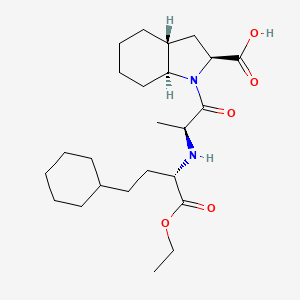
![1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate](/img/structure/B13846621.png)
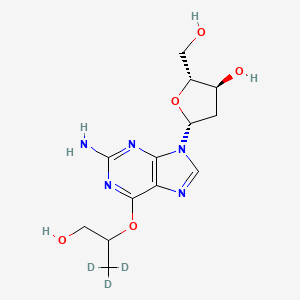
![[(1S,2R,3S,4R,7R,9R,10S,12R,15R)-4-acetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13846635.png)
